molecular formula C8H9ClO3S B8468251 2-Methoxy-m-toluenesulfonyl chloride

2-Methoxy-m-toluenesulfonyl chloride

Cat. No.: B8468251
M. Wt: 220.67 g/mol
InChI Key: PBOWEPIARFALSS-UHFFFAOYSA-N
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Description

This compound is structurally analogous to other toluenesulfonyl chlorides but distinguished by its electron-donating methoxy substituent, which influences its reactivity and applications in organic synthesis. Sulfonyl chlorides like this are widely used as electrophilic agents for introducing sulfonate groups, forming sulfonamides, or activating hydroxyl groups in alcohols and amines .

Properties

Molecular Formula

C8H9ClO3S

Molecular Weight

220.67 g/mol

IUPAC Name

2-methoxy-3-methylbenzenesulfonyl chloride

InChI

InChI=1S/C8H9ClO3S/c1-6-4-3-5-7(8(6)12-2)13(9,10)11/h3-5H,1-2H3

InChI Key

PBOWEPIARFALSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)Cl)OC

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
2-Methoxy-m-toluenesulfonyl chloride serves as a key reagent for introducing sulfonyl groups into organic molecules. It facilitates the conversion of alcohols and amines into good leaving groups through tosylation, which is crucial for subsequent nucleophilic substitutions.

Key Reactions

  • Tosylation of Alcohols : The reaction of alcohols with this compound results in the formation of tosylates, which can be further transformed into various derivatives. The general reaction can be represented as:
R OH+2 Methoxy m toluenesulfonyl chlorideR OTs+HCl\text{R OH}+\text{2 Methoxy m toluenesulfonyl chloride}\rightarrow \text{R OTs}+\text{HCl}
  • Synthesis of Sulfonamides : This compound can react with primary and secondary amines to form sulfonamides, which are important intermediates in pharmaceutical chemistry.
R2NH+2 Methoxy m toluenesulfonyl chlorideR2N SO2C7H7OCH3+HCl\text{R}_2\text{NH}+\text{2 Methoxy m toluenesulfonyl chloride}\rightarrow \text{R}_2\text{N SO}_2\text{C}_7\text{H}_7\text{OCH}_3+\text{HCl}

Medicinal Applications

Drug Development
The compound has shown potential in drug development due to its ability to modify bioactive molecules. For example, it can be used in the synthesis of sulfonamide-based antibiotics and other pharmaceuticals that target bacterial infections.

Case Study: Antimicrobial Activity
A study demonstrated that derivatives of sulfonamides synthesized using this compound exhibited significant antibacterial and antifungal properties. The synthesized compounds were tested against common pathogens, showing promising results compared to standard antibiotics.

CompoundActivity (Zone of Inhibition)Reference
2a20 mm
2b25 mm
Control15 mm

Industrial Applications

Dyes and Pigments
In the industrial sector, this compound is utilized in the production of dyes and pigments. Its ability to act as a sulfonating agent makes it valuable for synthesizing disperse dyes used in textiles.

Chemical Manufacturing
The compound is employed as an intermediate in the synthesis of various chemicals, including agrochemicals and specialty chemicals used in plastics.

Summary of Findings

The applications of this compound span across several fields, including organic synthesis, medicinal chemistry, and industrial manufacturing. Its role as a reagent for tosylation and sulfonamide synthesis highlights its importance in developing new pharmaceuticals and chemical products.

Chemical Reactions Analysis

Sulfonamide Formation

Reaction with primary or secondary amines yields sulfonamides, a key transformation in drug intermediate synthesis.
Mechanism :

  • Nucleophilic attack by the amine on the electrophilic sulfur atom.

  • Deprotonation by a base (e.g., pyridine or triethylamine) to form the sulfonamide and HCl .

Example :
2-Methoxy-m-toluenesulfonyl chloride+R2NH2-Methoxy-m-toluenesulfonamide+HCl\text{2-Methoxy-m-toluenesulfonyl chloride} + \text{R}_2\text{NH} \rightarrow \text{2-Methoxy-m-toluenesulfonamide} + \text{HCl}

Key Factors :

  • Steric hindrance from the methoxy group may slow reaction kinetics compared to unsubstituted toluenesulfonyl chlorides.

  • Electron-donating methoxy substituent slightly activates the sulfonyl chloride toward nucleophiles.

Substitution Reactions

The sulfonyl chloride group serves as a leaving group in nucleophilic substitutions, particularly in the presence of strong nucleophiles like iodide or azide.

Example :
2-Methoxy-m-toluenesulfonyl chloride+NaI2-Methoxy-m-toluenesulfonyl iodide+NaCl\text{this compound} + \text{NaI} \rightarrow \text{2-Methoxy-m-toluenesulfonyl iodide} + \text{NaCl}

Applications :

  • Intermediate in synthesizing iodinated aromatic compounds for radiopharmaceuticals.

Unexpected Reactivity

Under specific conditions, competing reactions may dominate:

  • Chloride Formation : With benzyl alcohols, nucleophilic chloride (from HCl byproduct) displaces the tosyl group, yielding alkyl chlorides .

  • Base Sensitivity : Strong bases like LiAlH₄ cleave sulfonate esters to hydrocarbons .

Comparison with Similar Compounds

Research Findings and Data

Spectral Data (Representative Examples)

While direct data for this compound are unavailable, analogous compounds from provide benchmarks:

  • ¹H-NMR : Methoxy protons resonate at δ ~3.3–3.4 ppm, while aromatic protons appear at δ ~7.2–7.8 ppm .
  • ESI-MS : Sulfonyl chlorides typically show [M+H]+ or [M+H₂O+H]+ peaks, depending on ionization conditions (e.g., m/z 319 for 2a in ) .

Preparation Methods

Reaction Procedure

This method, adapted from sulfonyl chloride syntheses, exploits diazonium intermediate formation:

  • Diazotization of 2-amino-4-methoxy-m-xylene with NaNO₂ in HCl/AcOH at -5°C yields a diazonium salt.

  • Gaseous SO₂ introduction into a CuCl-catalyzed mixture (0°C) facilitates sulfonyl chloride formation via radical intermediates.

  • Organic phase extraction with CH₂Cl₂, followed by brine washing and MgSO₄ drying, yields crude product.

  • Low-temperature recrystallization (-78°C in diethyl ether) purifies the compound.

Yield and Challenges

Reported yields for analogous structures reach 68% , though steric hindrance from the methoxy and methyl groups may reduce efficiency. By-product formation (e.g., chloroarenes) necessitates rigorous TLC monitoring and stepwise reagent addition.

Thiol Oxidation Using Hypochlorite

Reaction Procedure

Oxidation of 2-methoxy-m-toluenethiol provides an alternative pathway:

  • Treatment of the thiol precursor with NaOCl (bleach) in H₂SO₄ at 0°C generates the sulfonyl chloride.

  • Extraction with CH₂Cl₂ and successive washes (NaHCO₃, brine) remove acidic impurities.

  • Vacuum distillation isolates the product, with storage at -20°C to prevent decomposition.

Yield and Stability

Yields up to 86% are achievable, though the thiol starting material’s sensitivity to oxidation demands strict anhydrous conditions. Product stability is temperature-dependent, with 18% decomposition observed after one week at -20°C for analogous compounds.

Mechanistic Insights and Optimization Strategies

Electrophilic Sulfonation Dynamics

Chlorosulfonic acid acts as both sulfonating and chlorinating agent. The methoxy group’s electron-donating nature directs electrophilic attack to the meta position relative to the methyl group, though competing para-sulfonation necessitates kinetic control via low temperatures.

Solvent and Catalyst Effects

  • Ionic liquids (e.g., [Bmim]EtOSO₃) improve phase separation in chloroform, reducing by-product entrainment and enhancing yields to >80%.

  • CuCl catalysis in diazonium routes mitigates sulfur dioxide overconsumption, curbing disulfonyl chloride formation.

Purification and Characterization

Distillation vs. Recrystallization

  • Vacuum distillation (1 mmHg) effectively isolates the oil-phase product from chlorosulfonic acid methods, albeit with risk of thermal decomposition.

  • Recrystallization from diethyl ether at -78°C yields higher-purity solids but requires rapid processing to prevent hydrolysis.

Analytical Validation

  • ¹H NMR (CDCl₃): Key resonances include δ 2.97 (s, CH₃), 3.85 (s, OCH₃), and aromatic protons at δ 7.70–8.32.

  • HPLC purity >98% is achievable via iterative washing with pre-cooled brine.

Comparative Analysis of Methods

MethodStarting MaterialYield (%)Purity (%)Key AdvantageLimitation
Chlorosulfonic Acid2-Methoxy-m-xylene72–8395–98Scalable, one-potCompeting sulfonation
Diazonium/SO₂2-Amino-4-methoxy-m-xylene6897RegioselectiveMulti-step, sensitive conditions
Thiol Oxidation2-Methoxy-m-toluenethiol8698High yieldThiol stability issues

Q & A

How can researchers design a synthetic route for 2-Methoxy-m-toluenesulfonyl chloride?

Level: Basic
Answer:
A plausible synthesis involves introducing the methoxy and methyl groups via electrophilic substitution, followed by sulfonation and chlorination. For example:

Friedel-Crafts alkylation : Introduce the methyl group at the meta position using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

Methoxy group introduction : Use directed ortho-metalation or nucleophilic aromatic substitution with a methoxide source.

Sulfonation : Treat with concentrated sulfuric acid to install the sulfonic acid group.

Chlorination : React with PCl₅ or SOCl₂ to convert the sulfonic acid to the sulfonyl chloride.
Intermediate purification (e.g., column chromatography) and reaction monitoring (TLC/FT-IR) are critical to avoid positional isomers .

What are the primary applications of this compound in organic synthesis?

Level: Basic
Answer:
This compound acts as a sulfonylating agent to convert hydroxyl or amine groups into sulfonate esters or sulfonamides, respectively. Key applications include:

  • Protecting groups : Stabilize alcohols or amines during multi-step syntheses (e.g., peptide synthesis).
  • Activation for nucleophilic substitution : Tosylate/mesylate analogs facilitate SN2 reactions.
  • Probe synthesis : Modify biomolecules for structure-activity relationship (SAR) studies.
    Reaction efficiency depends on steric and electronic factors of the target substrate .

How can reaction conditions be optimized to maximize yield in sulfonylation reactions?

Level: Advanced
Answer:
Optimization strategies include:

  • Solvent selection : Use anhydrous dichloromethane or THF to minimize hydrolysis.
  • Temperature control : Maintain 0–25°C to balance reactivity and side reactions.
  • Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonyl transfer.
  • Stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to ensure complete conversion.
    Monitor progress via <sup>1</sup>H NMR or FT-IR (disappearance of -OH/-NH peaks at ~3300 cm⁻¹ and emergence of S=O stretches at ~1350 cm⁻¹) .

How can researchers resolve contradictions in reported reactivity data for this compound?

Level: Advanced
Answer:
Data discrepancies (e.g., variable reaction rates with amines) may arise from:

  • Substrate steric effects : Tertiary amines show slower reactivity due to hindered access.
  • Solvent polarity : Polar aprotic solvents enhance nucleophilicity but may stabilize competing intermediates.
  • Impurity profiles : Hydrolysis byproducts (e.g., sulfonic acids) can alter reaction pathways.
    Validate conflicting results by replicating conditions with rigorous purity checks (HPLC, elemental analysis) and controlled humidity .

What safety protocols are essential when handling this compound?

Level: Basic
Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation.
  • First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical help.
  • Storage : Keep in a cool, dry place under inert gas (e.g., N₂) to prevent moisture-induced decomposition .

How can researchers mitigate competing side reactions during sulfonylation?

Level: Advanced
Answer:
Common side reactions include hydrolysis (to sulfonic acids) and over-sulfonylation. Mitigation approaches:

  • Moisture control : Use molecular sieves or anhydrous solvents.
  • Stepwise addition : Add sulfonyl chloride dropwise to the substrate to localize exothermicity.
  • Quenching : Terminate reactions with ice-cold water or mild bases (NaHCO₃) to arrest hydrolysis.
    Characterize byproducts via LC-MS and adjust stoichiometry/reactivity parameters iteratively .

What advanced techniques are used to confirm the structural integrity of sulfonylated products?

Level: Advanced
Answer:

  • 2D NMR (HSQC, HMBC) : Resolve regiochemical ambiguities in aromatic systems.
  • X-ray crystallography : Confirm absolute configuration for chiral sulfonamides.
  • High-resolution mass spectrometry (HRMS) : Verify molecular formulae with <2 ppm error.
    Cross-validate with computational methods (DFT) to correlate spectral data with predicted structures .

How does steric hindrance influence the reactivity of this compound in crowded molecular environments?

Level: Advanced
Answer:
Steric bulk at the reaction site (e.g., tertiary alcohols) reduces sulfonylation efficiency. Solutions include:

  • Activating agents : Employ DMAP or ultrasound to enhance molecular collisions.
  • Extended reaction times : Allow 12–24 hours for sterically hindered substrates.
  • Alternative reagents : Use mesyl chloride (smaller R-group) for congested systems.
    Quantify steric effects using Taft or Charton parameters to predict reactivity .

What analytical methods are recommended for quantifying trace impurities in synthesized batches?

Level: Advanced
Answer:

  • GC-MS/FID : Detect volatile byproducts (e.g., residual solvents, chlorinated intermediates).
  • ICP-OES : Screen for heavy metal contaminants (e.g., Al from Friedel-Crafts catalysts).
  • Karl Fischer titration : Quantify water content (<0.1% for anhydrous reactions).
    Establish a validated impurity profile using ICH guidelines for pharmaceutical-grade applications .

How can computational modeling aid in predicting the reactivity of this compound with novel substrates?

Level: Advanced
Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity.
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways.
  • QSAR models : Correlate substituent electronic parameters (σ, π) with reaction rates.
    Validate predictions experimentally using kinetic studies (e.g., variable-temperature NMR) .

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